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molecular formula C7H6N2O B1344308 Furo[3,2-c]pyridin-4-amine CAS No. 33007-09-9

Furo[3,2-c]pyridin-4-amine

Cat. No. B1344308
M. Wt: 134.14 g/mol
InChI Key: IWMQAUYDCYPLFK-UHFFFAOYSA-N
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Patent
US08604028B2

Procedure details

65.3 g (425 mmol) 4-chlorofuro[3,2-c]pyridine [CAS Reg.-No. 31270-80-1] were suspended in 600 ml aqueous ammonia solution (35%) in an autoclave. After addition of 2 g copper(I)-chloride, the reaction mixture was stirred for 20 h at 150° C. After cooling to rt, the mixture was extracted with dichloromethane (3×400 ml). The combined organic phases were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 46.6 g (82% of th.) of crude title compound (content >95% by GC) which was used in the next step without further purification.
Quantity
65.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
copper(I)-chloride
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][N:3]=1.[NH3:11]>[Cu]Cl>[O:10]1[C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:11])[C:7]=2[CH:8]=[CH:9]1

Inputs

Step One
Name
Quantity
65.3 g
Type
reactant
Smiles
ClC1=NC=CC2=C1C=CO2
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
N
Step Three
Name
copper(I)-chloride
Quantity
2 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 h at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×400 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
O1C=CC=2C(=NC=CC21)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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